Cyclododecyl acetate

Description

Contextualization within Macrocyclic Ester Chemistry and Derivatives

Cyclododecyl acetate (B1210297) belongs to the broader class of macrocycles, which are cyclic molecules containing a ring of twelve or more atoms. wikipedia.org These structures are of considerable interest in chemistry due to their unique three-dimensional shapes and chemical properties that allow them to interact with biological targets often inaccessible to smaller molecules. mdpi.com Macrocyclic esters, specifically, are a significant structural motif, particularly in the fragrance industry for their musk-like odors. google.com The study of cyclododecyl acetate and its derivatives is part of a larger effort to understand and harness the properties of these complex cyclic compounds. Challenges in this field include the chemical synthesis and optimization of these molecules, as natural macrocycles often possess multiple stereocenters and sensitive functional groups that complicate their production and modification. mdpi.com

Scope and Significance of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its synthesis, physicochemical properties, and potential applications. As a synthetic fragrance ingredient, it has been a subject of interest in the perfume and personal care markets. palmercruz.com The scientific inquiry extends to understanding how its molecular structure, particularly the twelve-membered ring, influences its properties and potential uses.

Historical Overview of Research Trajectories on this compound and Analogous Compounds

The exploration of macrocyclic compounds dates back to the mid-20th century, with early work focusing on the synthesis of terpenoid macrocycles. wikipedia.org The development of synthetic aroma chemicals like Adoxal, a related compound, also began around this time in response to the demand for new fragrances. palmercruz.com Research into the synthesis of macrocyclic esters has evolved, with methods such as cyclo-depolymerization of polyesters being developed. google.com The pyrolysis of this compound has been studied as a method to produce cis-cyclododecene. orgsyn.org These historical research efforts have paved the way for a deeper understanding of the synthesis and properties of this compound and other macrocyclic compounds.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application and synthesis. Below is a table summarizing some of its key estimated and measured properties.

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol |

| Boiling Point | 282.00 to 283.00 °C @ 760.00 mm Hg (est.) thegoodscentscompany.com |

| Flash Point | 263.00 °F TCC (128.40 °C) (est.) thegoodscentscompany.com |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (est.) thegoodscentscompany.com |

| logP (o/w) | 5.410 (est.) thegoodscentscompany.com |

| Water Solubility | 0.5366 mg/L @ 25 °C (est.) thegoodscentscompany.com |

| Appearance | Colorless liquid |

| Odor Profile | Waxy, smoky, metallic, green thegoodscentscompany.com |

This table contains estimated data and should be used for reference purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the esterification of cyclododecanol (B158456) being a primary method.

Esterification of Cyclododecanol

The most direct synthesis involves the reaction of cyclododecanol with an acetylating agent.

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride: Cyclododecanol can be reacted with acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst to yield this compound.

A general reaction scheme is as follows:

C₁₂H₂₃OH + (CH₃CO)₂O → C₁₂H₂₃OCOCH₃ + CH₃COOH (Cyclododecanol + Acetic Anhydride → this compound + Acetic Acid)

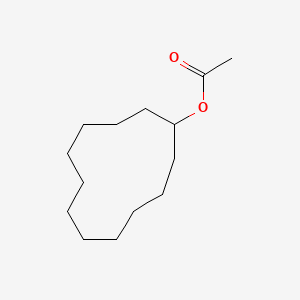

Structure

2D Structure

3D Structure

Properties

CAS No. |

6221-92-7 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

cyclododecyl acetate |

InChI |

InChI=1S/C14H26O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |

InChI Key |

AWJATTSJDXARCL-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCCCCCCC1 |

Canonical SMILES |

CC(=O)OC1CCCCCCCCCCC1 |

Other CAS No. |

6221-92-7 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Cyclododecyl Acetate

Esterification Reactions of Cyclododecanol (B158456)

The principal method for synthesizing Cyclododecyl acetate (B1210297) is the direct esterification of cyclododecanol. This reaction typically involves reacting cyclododecanol with either acetic acid or acetic anhydride (B1165640). The reaction with acetic acid is an equilibrium-limited process that necessitates strategies to drive the reaction towards the product side, such as the continuous removal of water. vulcanchem.com Alternatively, using acetic anhydride provides a more favorable thermodynamic profile, often leading to higher conversion rates as it avoids the formation of water as a byproduct. vulcanchem.com

Catalytic Systems in Cyclododecyl Acetate Synthesis

Catalysis is central to the efficient synthesis of this compound, with options ranging from traditional acid catalysts to more modern biocatalytic and organometallic systems.

Acid-Catalyzed Approaches

Brønsted and Lewis acids are conventional catalysts for esterification. The Fischer esterification method, which employs a strong acid catalyst, is a common approach. thermofisher.com For the synthesis of this compound, strong mineral acids like sulfuric acid are effective. vulcanchem.com The mechanism involves protonation of the carboxylic acid (acetic acid), which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl group of cyclododecanol. thermofisher.com Organic acids, such as p-toluenesulfonic acid, also serve as efficient catalysts for similar esterification reactions. google.com

The general mechanism for acid-catalyzed esterification proceeds as follows:

Protonation of the carbonyl oxygen of acetic acid by the acid catalyst.

Nucleophilic attack by the hydroxyl oxygen of cyclododecanol on the protonated carbonyl carbon.

Proton transfer from the cyclododecanol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. thermofisher.com

This process is thermodynamically controlled, and to maximize yield, an excess of one reactant (typically the less expensive acetic acid) is used, or the water byproduct is removed as it forms. vulcanchem.comthermofisher.com

Biocatalytic and Enzymatic Syntheses (e.g., lipase-mediated transesterification)

Enzymatic synthesis represents a greener alternative to traditional chemical methods, operating under mild conditions and offering high selectivity. mdpi.comwur.nl Lipases (EC 3.1.1.3) are particularly effective biocatalysts for ester synthesis, capable of catalyzing esterification, transesterification, and interesterification reactions. mdpi.commdpi.com The use of immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica), is common as it simplifies catalyst recovery and reuse, enhancing process economy. wur.nlnih.gov

Lipase-catalyzed synthesis can proceed via two main routes:

Esterification: Direct reaction of cyclododecanol with acetic acid.

Transesterification (Acylation): Reaction of cyclododecanol with an activated acyl donor, such as vinyl acetate or ethyl acetate. nih.gov

| Lipase Source | Immobilization Support | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica (Novozym 435) | Macroporous acrylic resin | Esterification, Polyamide synthesis | Highly effective and widely used for polyester (B1180765) and polyamide synthesis. | nih.gov |

| Rhizomucor miehei | Immobilized | Esterification | Used in the synthesis of isoamyl acetate in a solvent-free system. | nih.gov |

| Burkholderia cepacia (PS-C II) | Ceramic particles, acrylic resin | Transesterification | Activity evaluated in different solvent mixtures for acylation. | nih.gov |

| Rhizopus oryzae | Immobilized | Transesterification | Applied in the production of biodiesel from lipids. | mdpi.com |

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly with palladium, offers powerful methods for forming C-O bonds, though it is less common for simple ester synthesis like that of this compound compared to acid or enzyme catalysis. However, palladium catalysts are crucial in related syntheses. For instance, palladium catalysts are used in the production of cyclododecanol and cyclododecanone (B146445) from epoxycyclododecane. google.com

In the broader context of ester synthesis, palladium-catalyzed reactions are well-established. A notable example is the synthesis of vinyl acetate, which involves the coupling of ethylene (B1197577) with acetate on a palladium surface. uwm.edu The catalytic cycle for such reactions can be complex, often involving C-H activation or the reaction of an organopalladium intermediate with the alcohol or carboxylic acid. rsc.org For instance, palladium(II) acetate is a common catalyst precursor used in combination with specific ligands to achieve high yields and selectivity in various coupling reactions. nih.gov While direct palladium-catalyzed esterification of cyclododecanol is not a standard route, the principles demonstrate the versatility of transition metals in organic synthesis. rsc.org

Solvent Effects and Reaction Optimizations

The choice of solvent significantly impacts the rate, yield, and selectivity of esterification reactions. biotage.comnumberanalytics.com Solvents can influence reaction kinetics by altering reagent solubility and stabilizing transition states. biotage.comnumberanalytics.com In acid-catalyzed esterification, non-polar solvents like toluene (B28343) or cyclohexane (B81311) can be used to facilitate the azeotropic removal of water, thereby shifting the equilibrium toward the product. nih.gov

In biocatalytic systems, the solvent choice is critical to maintain enzyme activity. While solvent-free systems are often preferred from a green chemistry perspective, organic solvents may be necessary to overcome substrate inhibition or solubility issues. mdpi.comnih.gov Acetonitrile has been identified as a compatible solvent for some lipase-catalyzed transesterifications, solubilizing substrates without significantly suppressing enzyme activity. nih.gov The polarity of the solvent can have a profound effect; polar solvents may be favored in some reactions, while apolar solvents are better for others. nih.gov

Reaction optimization also involves adjusting parameters such as temperature, catalyst loading, and reactant molar ratios. In acid-catalyzed reactions, temperatures are often elevated (e.g., 110-120°C) to increase the reaction rate. vulcanchem.com For enzymatic reactions, conditions are much milder to prevent denaturation of the enzyme.

| Reaction Type | Solvent | Effect on Yield | Reference |

|---|---|---|---|

| Carbonylation of Aryl Methyl Ethers | Toluene (apolar) | Low yield (8%) | nih.gov |

| Carbonylation of Aryl Methyl Ethers | Cyclohexane (apolar) | Low yield (26%) | nih.gov |

| Carbonylation of Aryl Methyl Ethers | Dimethyl sulfoxide (B87167) (polar) | Moderate yield (59%) | nih.gov |

| Carbonylation of Aryl Methyl Ethers | Acetonitrile (polar) | High yield | nih.gov |

| Lipase-catalyzed transesterification | Acetonitrile | Compatible solvent, does not suppress enzymatic activity. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. msu.eduinstituteofsustainabilitystudies.com The 12 principles of green chemistry provide a framework for this assessment. acs.org

Key principles applicable to this compound synthesis include:

Waste Prevention: Choosing synthetic routes with high atom economy, such as using acetic anhydride instead of acetic acid to avoid water as a byproduct, or employing biocatalysis which generates minimal byproducts. vulcanchem.commdpi.comacs.org

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. The reaction with acetic anhydride has a higher atom economy than the reaction with acetic acid. vulcanchem.comacs.org

Catalysis: Using catalytic reagents over stoichiometric ones. Both acid-catalyzed and enzymatic syntheses adhere to this principle. Catalysts are used in small amounts and can be recycled, particularly immobilized enzymes. acs.orgatiner.gr

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide, or performing reactions in solvent-free conditions. instituteofsustainabilitystudies.comchemmethod.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Enzymatic syntheses are particularly advantageous in this regard, as they operate under mild conditions. acs.orgatiner.gr

Use of Renewable Feedstocks: While cyclododecanol is typically derived from petrochemical sources, the acetic acid or acyl donor could potentially be sourced from biomass. msu.educhemmethod.com

Biocatalytic routes for ester synthesis are often highlighted as a prime example of green chemistry in action, offering high selectivity, mild reaction conditions, and reduced waste generation. wur.nlchemmethod.com

Alternative Synthetic Routes and Precursors

While direct esterification of cyclododecanol with acetic acid or its derivatives is a primary method, several alternative pathways offer unique advantages in terms of starting materials and reaction conditions.

Transesterification Processes

Transesterification is a key process for producing esters by reacting an existing ester with an alcohol. In the context of this compound synthesis, this would typically involve the reaction of an acetate-containing compound with cyclododecanol. The reaction is an equilibrium-driven process, and to achieve high yields of this compound, it is often necessary to use an excess of one reactant or remove one of the products as it is formed. mdpi.commdpi.com For instance, the transesterification of ethyl acetate with glycerol (B35011) is a well-documented process that illustrates the general principles of this reaction type. While direct literature on the transesterification to form this compound is not abundant, the principles of similar reactions, such as the synthesis of cyclododecyl methacrylate (B99206) from cyclododecanol, suggest its feasibility. nottingham.ac.uk The reaction mechanism generally involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, often catalyzed by an acid or a base.

The effectiveness of transesterification is influenced by several factors including the molar ratio of alcohol to the initial ester, temperature, and the presence of a catalyst. mdpi.commdpi.com

Table 1: Factors Influencing Transesterification Reactions

| Factor | Description |

|---|---|

| Molar Ratio | A higher molar ratio of the alcohol (cyclododecanol) to the starting acetate ester can shift the equilibrium towards the product side, increasing the yield of this compound. mdpi.com |

| Temperature | Reaction temperature affects the rate of reaction. Optimal temperatures will vary depending on the specific reactants and catalyst used. |

| Catalyst | Both acid and base catalysts can be employed to accelerate the reaction. The choice of catalyst can impact the reaction rate and selectivity. |

Oxidative Decarboxylation Approaches for Cyclododecyl Derivatives

Oxidative decarboxylation presents another synthetic avenue, where a carboxylic acid is converted to a different functional group through a process involving both oxidation and the loss of carbon dioxide. wikipedia.org While not a direct route to an acetate, this method can be applied to cyclododecane (B45066) derivatives to generate precursors for this compound. For example, the oxidative decarboxylation of carboxylic acids can yield alkenes, which could then be subjected to further reactions to introduce the acetate group. thieme-connect.de The process often utilizes reagents like lead(IV) acetate. thieme-connect.de Research into the oxidative C-H functionalization of cyclododecane has shown that products like cyclododecanone and cyclododecanol can be selectively formed, which are direct precursors for this compound. liverpool.ac.uk

Chloroacetylation and Subsequent Transformations

A common and effective method for synthesizing esters involves the reaction of an alcohol with an acyl chloride. In the case of this compound, this would be the reaction of cyclododecanol with acetyl chloride. A closely related synthesis is the chloroacetylation of cyclododecanol. This process involves reacting cyclododecanol with chloroacetyl chloride in the presence of a base like pyridine. nih.govnih.gov This reaction yields cyclododecyl 2-chloroacetate. nih.govnih.gov While not this compound itself, this intermediate can be a precursor for further transformations. The chloroacetyl group can be modified to introduce other functionalities.

The general procedure involves dissolving cyclododecanol in a suitable solvent like benzene, adding pyridine, and then adding chloroacetyl chloride dropwise at a controlled temperature. nih.govnih.gov The reaction mixture is typically heated to drive the reaction to completion. nih.govnih.gov

Cyclododecanone as a Precursor

Cyclododecanone is a readily available and important industrial chemical that serves as a key starting material for many twelve-membered ring compounds. researchgate.netgoogle.comarkat-usa.org It can be converted to cyclododecanol, the direct alcohol precursor for this compound, through reduction. The common industrial process for producing cyclododecanone involves the air oxidation of cyclododecane. google.com The resulting mixture often contains both cyclododecanol and cyclododecanone. google.com

The conversion of cyclododecanone to cyclododecanol is a standard reduction reaction in organic chemistry. Subsequently, the resulting cyclododecanol can be esterified to produce this compound. Various synthetic strategies have utilized cyclododecanone to create a range of derivatives, highlighting its versatility as a precursor. researchgate.nettu-dortmund.de

Purity Enhancement and Isolation Methodologies in Synthesis

Regardless of the synthetic route employed, the crude product containing this compound will likely contain impurities such as unreacted starting materials, byproducts, and residual solvents. Therefore, effective purification and isolation methods are crucial to obtain a product of high purity.

Common techniques for the purification of esters like this compound include:

Washing/Extraction: The crude reaction mixture is often first washed with water and aqueous solutions to remove water-soluble impurities. For instance, in the synthesis of cyclododecyl 2-chloroacetate, the mixture is washed with water, dilute acid (like 10% aqueous HCl) to remove basic impurities like pyridine, and a basic solution (like saturated aqueous sodium bicarbonate) to neutralize any remaining acid. nih.govnih.gov This liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases. weebly.com

Drying: After aqueous washing, the organic layer containing the ester is dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water. nih.govthermofisher.com

Distillation: For volatile esters, distillation is a powerful purification technique that separates components of a liquid mixture based on differences in their boiling points. weebly.comreddit.com Simple or fractional distillation can be used depending on the boiling point differences between the desired product and impurities.

Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. nih.gov In the purification of cyclododecyl 2-chloroacetate, silica (B1680970) gel chromatography with a gradient of ethyl acetate in hexane (B92381) has been successfully employed. nih.gov

The final purity of the isolated this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). reddit.com

Reactivity and Chemical Transformations of Cyclododecyl Acetate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of cyclododecyl acetate (B1210297) involves the cleavage of the ester bond to yield cyclododecanol (B158456) and acetic acid. This reaction can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanisms and exhibiting different kinetics. vulcanchem.comucalgary.cachemguide.co.uk

In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of water, cyclododecyl acetate undergoes hydrolysis. chemistrysteps.comlibretexts.org The reaction is generally reversible, and the mechanism is analogous to the acid-catalyzed hydrolysis of other esters. chemguide.co.ukchemguide.co.uk The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cachemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of a molecule of cyclododecanol regenerates the acid catalyst and yields acetic acid. chemguide.co.uk

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Step 1: Protonation of the carbonyl oxygen. chemguide.co.uk

Step 2: Nucleophilic attack by water on the carbonyl carbon. ucalgary.ca

Step 3: Deprotonation of the water moiety and protonation of the alkoxy group.

Step 4: Elimination of the alcohol (cyclododecanol).

Step 5: Deprotonation to form the carboxylic acid (acetic acid).

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemguide.co.ukchemistrysteps.com When this compound is treated with a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cadergipark.org.tr This addition forms a tetrahedral intermediate, which then collapses, expelling the cyclododecyloxide ion as the leaving group. A rapid acid-base reaction between the newly formed acetic acid and the cyclododecyloxide ion (or another hydroxide ion) results in the formation of sodium acetate and cyclododecanol. ucalgary.ca

The key steps in base-catalyzed hydrolysis are:

Step 1: Nucleophilic attack of the hydroxide ion on the carbonyl carbon. ucalgary.ca

Step 2: Formation of a tetrahedral intermediate. dergipark.org.tr

Step 3: Elimination of the alkoxide leaving group (cyclododecyloxide).

Step 4: An irreversible acid-base reaction to form the carboxylate salt and the alcohol. ucalgary.ca

This method is generally more efficient than acid-catalyzed hydrolysis because the final deprotonation step is irreversible, driving the reaction to completion. chemistrysteps.com

| Hydrolysis Condition | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) | Cyclododecanol + Acetic Acid | Reversible |

| Basic | Strong Base (e.g., NaOH) | Cyclododecanol + Sodium Acetate | Irreversible |

Enzymatic hydrolysis offers a green and highly selective alternative for cleaving the ester bond of this compound. capes.gov.br Enzymes, such as lipases and esterases, can catalyze this reaction under mild conditions, often with high stereo- and regioselectivity. mdpi.comgoogle.com For instance, certain enzymes are capable of hydrolyzing acyloxy groups on taxane (B156437) molecules, which are complex diterpenes. google.com

The mechanism of enzymatic hydrolysis typically involves the formation of an enzyme-substrate complex. The active site of the enzyme, often containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), facilitates the nucleophilic attack on the ester's carbonyl carbon. This leads to a tetrahedral intermediate, similar to chemical catalysis, followed by the release of the alcohol (cyclododecanol) and an acylated enzyme intermediate. The acylated enzyme is then hydrolyzed to release the carboxylic acid (acetic acid) and regenerate the free enzyme.

Studies on similar substrates, like cellulose (B213188) acetate, have shown that the degree of substitution and the chain length can affect the rate of enzymatic degradation. mdpi.com Lytic polysaccharide monooxygenases (LPMOs) and esterases have been employed to break down complex acetate-containing polymers. mdpi.com

Base-Catalyzed Hydrolysis Studies

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. vulcanchem.comscielo.org.ar For this compound, this reaction allows for the synthesis of different cyclododecyl esters by reacting it with various alcohols in the presence of an acid or base catalyst. vulcanchem.comsmolecule.com The reaction is an equilibrium process, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. scielo.org.ar

The general reaction is: this compound + R-OH ⇌ Cyclododecyl OR + Acetic Acid vulcanchem.com

Both acid and base catalysis can be employed. scielo.org.ar In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide ion from the new alcohol acts as the nucleophile. researchgate.net The choice of catalyst can depend on the steric hindrance of the alcohol and the desired reaction rate. scielo.org.ar For example, titanium isopropoxide has been used as a catalyst in model systems, achieving significant conversion. vulcanchem.com

Chemical Modifications of the Acetate Moiety

The acetate group of this compound can be chemically modified. One of the primary transformations is its reduction. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the ester can be reduced to an alcohol. In this case, the reduction of this compound would yield cyclododecanol. vulcanchem.com This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the alkoxy group.

Reactions Involving the Cyclododecyl Ring System

The cyclododecyl ring itself can undergo various reactions, although the acetate group may influence the reactivity. Cycloalkanes can participate in ring-opening, substitution, and elimination reactions. numberanalytics.com For instance, pyrolysis of this compound can lead to the formation of cis-cyclododecene through an elimination reaction. orgsyn.org

Furthermore, the large and flexible cyclododecyl ring can be a substrate for enzymatic hydroxylation. Studies using cytochrome P450 enzymes have shown that this compound can be hydroxylated at various positions on the ring, such as the C5 and C7 positions, to produce hydroxycyclododecyl acetates. This demonstrates the potential for regioselective functionalization of the cycloalkane ring through biocatalysis.

Oxidation and Hydroxylation Studies

The oxidation of this compound has been a subject of interest in biocatalysis. The cytochrome P450 monooxygenase CYP101B1, originating from Novosphingobium aromaticivorans, has demonstrated the ability to selectively hydroxylate C-H bonds in cycloalkyl rings. researchgate.net In a notable study, this compound was shown to bind to CYP101B1, inducing a complete shift in the spin state to the high spin form and exhibiting a strong binding affinity in the nanomolar range. researchgate.net This enzymatic oxidation resulted in the formation of one of the diastereomers of 7-hydroxythis compound with a regioselectivity of 74%. researchgate.net

This research highlights the potential of using ester directing groups, such as the acetate in this compound, to position a substrate within the active site of an enzyme for efficient and selective oxidation. researchgate.net The enzyme's active site is considered sterically undemanding, as it can accommodate large substrates like this compound. uq.edu.au Further studies have shown that engineered P450 enzymes can hydroxylate cyclododecane (B45066) to cyclododecanol, indicating the versatility of these biocatalysts in oxidizing large cycloalkanes. rsc.org

The table below summarizes the key findings of the biocatalytic oxidation of this compound by CYP101B1.

| Parameter | Value | Reference |

| Enzyme | CYP101B1 | researchgate.net |

| Substrate | This compound | researchgate.net |

| Product | 7-hydroxythis compound | researchgate.net |

| Regioselectivity | 74% | researchgate.net |

| Binding Affinity | Nanomolar range | researchgate.net |

Cycloaddition Reactions of Cyclododecylidene Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgwikipedia.org While direct cycloaddition reactions involving this compound are not extensively documented, the reactivity of its derivatives, such as those with a cyclododecylidene moiety, is relevant. The Knoevenagel condensation is a primary method to synthesize derivatives like ethyl cyano(cyclododecylidene)acetate. vulcanchem.com This reaction involves the condensation of an active methylene (B1212753) compound with a ketone, in this case, cyclododecanone (B146445), a precursor to this compound. researchgate.netarkat-usa.org

Reduction of Unsaturated Analogues

The reduction of unsaturated analogues of this compound is a key transformation for producing saturated cyclic compounds. For instance, the reduction of nitro groups to amino compounds can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov In a broader context, the hydrogenation of cyclododecatriene, a precursor to the cyclododecane ring system, leads to cyclododecene (B75492) and ultimately cyclododecane. arkat-usa.org The subsequent oxidation of cyclododecane can yield cyclododecanol, which can then be esterified to form this compound. arkat-usa.orgchemicalbook.com

Studies on related cyclic compounds have shown that the presence of a double bond can influence biological activity. For example, in a series of cyclodecane (B1584694) analogues, both the saturated and unsaturated compounds showed significant inhibitory potency, though the saturated version was more selective. plos.org This suggests that the reduction of double bonds in unsaturated precursors to this compound can be a critical step in modulating the properties of the final product.

The table below provides a general overview of a reduction reaction relevant to the synthesis of saturated cyclododecyl compounds.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrogenation | Hydrogen, Palladium on activated charcoal, 220 °C, 67991.1 Torr, 12 h | Cyclododecanol | chemicalbook.com |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of cyclododecyl acetate (B1210297). Both ¹H and ¹³C NMR are employed to map the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR analysis of cyclododecyl acetate in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals are observed at specific chemical shifts (δ) measured in parts per million (ppm). A multiplet corresponding to the proton on the carbon bearing the acetate group (H1) appears in the range of δ 5.05-4.95 ppm. The three protons of the methyl group (H14) in the acetate moiety present as a singlet at approximately 2.03 ppm. The numerous protons of the cyclododecyl ring's methylene (B1212753) groups appear as a complex multiplet between δ 1.76-1.26 ppm. rsc.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For this compound, the carbonyl carbon of the acetate group is typically observed around 169.2 ppm. doi.org The carbon atom of the cyclododecyl ring attached to the oxygen atom resonates at approximately 72.8 ppm. The various methylene carbons of the large ring produce a series of signals in the aliphatic region of the spectrum, generally between 20 and 30 ppm. rsc.org

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for more detailed structural assignment, especially for derivatives of this compound where the substitution pattern on the ring needs to be determined. rsc.org

Dynamic NMR for Conformational Analysis

The flexible twelve-membered ring of this compound can adopt several conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By recording NMR spectra at various temperatures, it is possible to observe the effects of conformational exchange. unibas.it

At room temperature, the conformational interconversion is rapid on the NMR timescale, resulting in averaged signals. copernicus.org However, at very low temperatures, this process can be slowed down or "frozen," allowing for the observation of distinct signals for different conformations. For instance, a study of cyclodecyl acetate at -160.0 °C using ¹³C NMR revealed a specific pattern of chemical shifts and intensities for the substituted ring carbon, providing insight into the preferred conformation at that temperature. acs.orgresearchgate.netresearchgate.net This technique allows for the determination of the energy barriers associated with these conformational changes. unibas.it

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically around 1700 cm⁻¹. This peak is a key indicator of the acetate functionality.

Raman Spectroscopy: Raman spectroscopy offers complementary information. It can be used to analyze the chemical composition and molecular conformation of substances. juniperpublishers.com For this compound, Raman spectroscopy can provide a "fingerprint" spectrum, useful for identification and quality control. juniperpublishers.com Although specific Raman data for this compound is not extensively detailed in the provided context, the technique is valuable for studying the vibrational modes of the cycloalkane ring and the acetate group. juniperpublishers.commdpi.com

Mass Spectrometry (MS) Approaches for Molecular Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. youtube.com

For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 226.36 g/mol . rsc.orgnih.govchemspider.com A common fragmentation pattern for esters involves the cleavage of the bond next to the carbonyl group. libretexts.org In the case of this compound, a significant fragment ion is often observed at m/z 167, which corresponds to the loss of the acetyl group (C₂H₃O₂) from the molecular ion. rsc.org Another prominent peak can be seen at m/z 43, representing the acetyl cation (C₂H₃O⁺). rsc.org

Electrospray ionization (ESI) is a softer ionization technique often used in conjunction with liquid chromatography (LC-MS) to minimize fragmentation and primarily observe the molecular ion or a protonated molecule [M+H]⁺. ekb.eg

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or other components in a sample, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. coresta.org In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. jfda-online.com The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS analysis of this compound can provide its retention time, which is a characteristic property under specific GC conditions, and its mass spectrum for confirmation. For example, in one study, this compound was identified with a retention time of 5.6 minutes under the given GC conditions. This integrated technique is also invaluable for identifying and quantifying impurities or metabolites, such as hydroxylated derivatives of this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) Approaches

High-performance liquid chromatography (HPLC) is another widely used separation technique, particularly for less volatile or thermally sensitive compounds. mdpi.com For this compound, a reversed-phase (RP) HPLC method would typically be employed. sielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net

The mobile phase composition, often a mixture of solvents like acetonitrile, methanol, and water, can be adjusted to achieve the desired separation. medcraveonline.com Additives such as acetic acid or buffers like ammonium (B1175870) acetate can be used to improve peak shape and control retention. mdpi.comhplc.eu Detection is commonly performed using a UV detector, although coupling HPLC with a mass spectrometer (LC-MS) provides greater specificity and sensitivity. rsc.orgmdpi.com While specific HPLC applications for this compound are not extensively detailed, the principles of HPLC make it a suitable method for its analysis and purification. rsc.orgsielc.com

Data Tables

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (-CH-O-) | 4.95-5.05 | m |

| H14 (-C(O)CH₃) | 2.03 | s |

| Ring CH₂ | 1.26-1.76 | m |

Solvent: CDCl₃, Frequency: 500 MHz rsc.org

Table 2: Mass Spectrometry Fragmentation of this compound

| m/z | Interpretation |

|---|---|

| 226 | Molecular Ion (M⁺) |

| 167 | [M - C₂H₃O₂]⁺ |

| 43 | [C₂H₃O]⁺ |

Ionization Mode: Electron Ionization (EI) rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| Ammonium acetate |

| Cyclododecanone (B146445) |

| This compound |

| Deuterated chloroform |

| Methanol |

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and crystallography are powerful analytical techniques for the definitive determination of the solid-state structure of crystalline materials. americanpharmaceuticalreview.com These methods provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. For this compound, which may exist as a crystalline solid at certain temperatures, single-crystal X-ray diffraction would be the definitive method to elucidate its molecular and packing structure.

In the study of cyclodecanol (B74256), crystals were grown through slow sublimation and analyzed. The analysis revealed that cyclodecanol crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The ten-membered carbon ring adopts a boat-chair-boat (BCB) conformation, which is considered the most stable conformation on the diamond lattice. researchgate.net The hydroxyl group is positioned in an equatorial orientation. Molecules in the crystal are linked by hydrogen bonds between the hydroxy groups, forming infinite chains. researchgate.net

The detailed structural parameters obtained for cyclodecanol illustrate the level of detail that X-ray crystallography can provide. Should single crystals of this compound be grown, a similar analysis would reveal the precise conformation of the cyclododecyl ring, the orientation of the acetate group relative to the ring, and how the molecules pack together in the solid state. This information is invaluable for understanding its physical properties and for computational modeling.

Table 1: Crystallographic Data for Cyclodecanol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₀O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 5.2789 | researchgate.net |

| b (Å) | 16.920 | researchgate.net |

| c (Å) | 11.139 | researchgate.net |

| β (°) | 99.42 | researchgate.net |

| O···O distance (Å) | 2.862 (4) and 2.893 (4) | researchgate.net |

This table presents crystallographic data for cyclodecanol, a structurally related precursor to this compound, as a proxy to demonstrate the type of data obtained from X-ray diffraction analysis.

Method Validation and Quantification Strategies

The accurate quantification of this compound and the assessment of its purity require validated analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.org This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). europa.eu Key performance characteristics are evaluated to ensure the method is reliable, reproducible, and accurate. eurachem.org

Common analytical techniques for the quantification of esters like this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. cdc.govnih.gov For GC analysis, a flame ionization detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. cdc.gov

The validation of a quantitative method for this compound would involve assessing several key parameters:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu This is often demonstrated by analyzing spiked samples or by comparing results with an orthogonal method. europa.euchromatographyonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. portal.gov.bd This is typically evaluated by a linear regression analysis of calibration standards. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. portal.gov.bd

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate, mobile phase composition). researchgate.net

Sample preparation is a critical step before instrumental analysis. For this compound in complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the analyte and remove interfering substances, thereby enhancing the purity and concentration of the sample for analysis. nih.gov

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Purpose | Common Assessment Method |

|---|---|---|

| Specificity | To ensure the signal measured is only from the target analyte. | Analysis of blank and spiked matrices; Peak purity analysis (e.g., DAD, MS). chromatographyonline.com |

| Linearity | To define the concentration range over which the response is proportional. | Analysis of at least five concentrations; Linear regression (r² > 0.99). portal.gov.bd |

| Accuracy | To determine how close the measured value is to the true value. | Recovery studies of spiked samples at multiple levels (e.g., 80%, 100%, 120%). |

| Precision (RSD%) | To assess the random error and reproducibility of the method. | Repeat analysis of samples (repeatability and intermediate precision). europa.eu |

| LOD/LOQ | To establish the lower limits of the method's capability. | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |

| Robustness | To evaluate the method's reliability during normal use. | Deliberate small variations in method parameters (e.g., pH, temperature). researchgate.net |

Computational and Theoretical Investigations of Cyclododecyl Acetate

Conformational Analysis and Energy Landscapes of Cyclododecyl Ring Systems

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) serves as a primary tool for an initial, broad exploration of the conformational possibilities of large molecules. researchgate.netacs.org It is computationally efficient for mapping the potential energy surface and identifying low-energy conformers. researchgate.netresearchgate.net For the related cyclodecane (B1584694) ring, MM3 calculations have been used to determine the relative free energies of its various conformations. cardiff.ac.uk

Following MM, molecular dynamics (MD) simulations provide a view of the system's evolution over time at a given temperature. researchgate.netnottingham.ac.uk MD can illustrate the transitions between different conformations, revealing the flexibility of the cyclododecyl ring and the energy barriers for interconversion. nih.gov These simulations show that the ring is not static but dynamically samples several low-energy shapes. researchgate.net

Quantum Chemical Calculations for Preferred Conformations

For higher accuracy, quantum chemical methods like Density Functional Theory (DFT) are used to refine the geometries and energies of the most promising conformers found via MM. nih.govsikhcom.net DFT calculations confirm that the square windows.net conformation of cyclododecane (B45066) is the most populated, strongly dominating the conformational ensemble. researchgate.net When the acetate (B1210297) group is added, its position (e.g., equatorial vs. axial on a given ring conformation) introduces further energetic distinctions. Low-temperature 13C NMR studies on cyclodecyl acetate, combined with computational analysis, have been used to assign the major observed conformation. cardiff.ac.ukacs.orgchemrxiv.org

Below is a data table showing the relative energies of several cyclodecane conformers, the parent ring of cyclododecyl acetate, as determined by different computational methods. The Boat-Chair-Boat (BCB) conformation, analogous to the square windows.net conformation of cyclododecane, is consistently the lowest in energy.

| Conformer | MM3 Relative Free Energy (kcal/mol) | MM4 Relative Free Energy (kcal/mol) | MP2/6-311+G* Relative Free Energy (kcal/mol) |

| BCB | 0.00 | 0.00 | 0.00 |

| TBCC | 0.92 | 0.17 | 0.44 |

| TBC | 0.87 | 0.41 | 0.59 |

| Data sourced from computational studies on cyclodecane conformations. acs.org |

Electronic Structure and Bonding Analysis

Quantum chemical calculations are employed to analyze the electronic structure and bonding within this compound. aps.orgresearchgate.net Methods like DFT can compute the distribution of electron density, revealing how electrons are shared between atoms and identifying the nature of the chemical bonds. smu.edu

Analysis of the molecular orbitals shows that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are central to the molecule's reactivity. For instance, in related metal acetate complexes, the bonding character is highly covalent. aps.org In this compound, the electronegative oxygen atoms of the ester group create significant bond polarity, making the carbonyl carbon electrophilic and the carbonyl oxygen and ester oxygen nucleophilic. This charge distribution is fundamental to predicting how the molecule will interact with other reagents.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is a powerful asset for predicting and understanding reaction mechanisms. amazonaws.commit.educsic.es By mapping the potential energy surface from reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies that govern reaction rates. amazonaws.comacs.org

A relevant example is the Baeyer-Villiger oxidation, which converts cyclic ketones like cyclododecanone (B146445) into the corresponding lactones (cyclic esters), a reaction closely related to this compound's structure. mdpi.comsigmaaldrich.comacs.orgnih.gov DFT calculations can model this reaction, elucidating the step-by-step process, including the initial attack of the peroxy acid and the subsequent migratory aptitude of the alkyl groups, which determines the final product. mdpi.comsigmaaldrich.com Similarly, computational studies on reactions involving palladium acetate have used DFT to show that the rate-limiting step is the electrophilic attack of the palladium on a C-H bond. nih.gov Such insights are crucial for optimizing reaction conditions and predicting outcomes.

Intermolecular Interactions and Aggregation Studies

The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular forces. Computational tools can model these non-covalent interactions, which are primarily van der Waals forces and dipole-dipole interactions originating from the polar acetate group. nih.govkuleuven.be

Molecular dynamics simulations of multiple this compound molecules can be used to study their aggregation behavior and predict the structure of the bulk material. These simulations can reveal how the flexible, nonpolar cyclododecyl rings pack together and how the polar ester functionalities orient themselves to maximize attractive forces, which influences macroscopic properties like boiling point and viscosity. Understanding these interactions at a molecular level is key to rationalizing the physical properties of the substance.

Applications of Cyclododecyl Acetate in Advanced Materials and Chemical Intermediates

Role in Polymer Chemistry and Additives (e.g., crosslinking agents)

While not a conventional monomer in large-scale polymer production, cyclododecyl acetate (B1210297) and its derivatives, such as cyclododecyl acrylate (B77674) and methacrylate (B99206), are significant in creating specialized polymers with enhanced properties. google.com The incorporation of the large cyclododecyl group can improve the physical characteristics of polymers, such as their softening points. google.com

Polymers derived from cyclododecyl esters can be molded or extruded to form films, rods, and other articles, and can also be spun into fibers. google.com The large alicyclic ring (C12H23) introduces bulkiness into the polymer structure, which can affect chain packing and intermolecular forces, leading to materials with unique thermal and mechanical properties. For instance, polymers made from cyclododecyl acrylate and methacrylate exhibit unusually high softening points, ranging from approximately 95°C to 250°C. google.com

As an additive, cyclododecyl acetate can function as a plasticizer or a viscosity stabilizer in certain formulations. For example, poly(cyclododecyl acrylate) has been found to be useful as a viscosity stabilizer in synthetic lubricants like dioctyl sebacate. google.com

In the context of crosslinking, while this compound itself is not a crosslinking agent, its derivatives can be. Crosslinking agents create chemical bonds between polymer chains, transforming thermoplastics into thermosets and enhancing properties like thermal stability, strength, and elasticity. nih.govscirp.org The introduction of bulky cyclic groups from crosslinking agents can influence the morphology of the polymer matrix and its electro-optical properties in applications like polymer-dispersed liquid crystals (PDLCs). rsc.org The crosslinking of polymers like poly(ethylene-co-vinyl acetate) (PEVA) with agents such as dicumyl peroxide can significantly improve mechanical strength and thermal resistance. mdpi.com

Table 1: Impact of Cyclododecyl Group on Polymer Properties

| Property | Observation | Source |

| Softening Point | Polymers with cyclododecyl groups show unusually high softening points (95-250°C). | google.com |

| Solubility | Poly(cyclododecyl acrylate) is soluble in synthetic lubricants like dioctyl sebacate. | google.com |

| Application | Copolymers of styrene (B11656) and cyclododecyl methacrylate can be molded into objects with excellent optical clarity and impact strength. | google.com |

Precursor in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of other high-value fine chemicals. mdpi.commdpi.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. rsc.org The synthesis of these complex molecules often involves multi-step processes where intermediates like this compound play a crucial role. uc.pt

One of the primary uses of this compound as a precursor is in the production of macrocyclic ketones, which are important components of high-end fragrances. Through hydrolysis of the acetate ester back to cyclododecanol (B158456), followed by oxidation, one can synthesize cyclododecanone (B146445). Cyclododecanone is a key starting material for producing macrocyclic musks like Exaltone® (cyclopentadecanone) and other valuable fragrance compounds.

The synthesis of this compound itself is typically achieved via the esterification of cyclododecanol with acetic acid or acetic anhydride (B1165640). vulcanchem.com The reaction with acetic anhydride often achieves higher conversion rates without reversible byproducts. vulcanchem.com

Table 2: Synthetic Reactions Involving this compound

| Reaction | Reactants | Product(s) | Significance |

| Esterification | Cyclododecanol, Acetic Acid | This compound, Water | Synthesis of the title compound. vulcanchem.com |

| Esterification | Cyclododecanol, Acetic Anhydride | This compound, Acetic Acid | Higher conversion synthesis route. vulcanchem.com |

| Hydrolysis | This compound, Water | Cyclododecanol, Acetic Acid | Precursor step for other fine chemicals. |

| Oxidation (Post-Hydrolysis) | Cyclododecanol | Cyclododecanone | Key intermediate for macrocyclic musks. |

Solvents and Reagents in Specific Chemical Processes

A solvent is a substance that dissolves a solute to form a solution, providing a medium for chemical reactions, while a reagent is a substance added to a system to cause a chemical reaction. merkel.co.il Solvents are crucial for controlling reaction temperature, enabling molecular mobility, and are generally recoverable after a reaction, whereas reagents are consumed in the process. merkel.co.ilresearchgate.net

With an estimated boiling point between 285-290°C and negligible water solubility, this compound is suitable as a high-boiling, non-polar solvent. vulcanchem.com Its large hydrophobic surface area enhances its lipid solubility. vulcanchem.com These characteristics make it a potential solvent in specific organic syntheses where high temperatures are required, and a non-polar environment is necessary to dissolve reactants and facilitate the reaction. It can also be used as a carrier solvent in certain formulations, such as for perfuming ingredients, where it helps to dissolve and deliver the active components. google.com

Integration into Chemical Sensors or Devices

There is currently limited direct evidence of this compound being integrated into chemical sensors or devices. However, the principles of chemical sensor design suggest potential areas for exploration. Chemical sensors typically consist of a sensing element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. mdpi.commdpi.com

Polymers containing acetate groups, such as ethylene-vinyl acetate, have been used in controlled-release systems for reagents in optical fiber-based chemical sensors. nih.gov Given that polymers can be synthesized from cyclododecyl derivatives, it is conceivable that a polymer containing the this compound moiety could be developed for similar controlled-release applications or as a component of a sensing membrane. The large, hydrophobic cyclododecyl group could be used to create specific binding pockets in molecularly imprinted polymers (MIPs), which are synthetic materials with recognition sites for a target molecule. mdpi.com Such MIPs could be integrated into sensors for detecting specific environmental pollutants or other analytes. chemcu.org

Biomaterial Applications (non-human clinical, e.g., scaffolds)

The application of this compound in biomaterials is not well-documented. Biomaterials are materials designed to interact with biological systems for medical purposes, such as in tissue engineering or drug delivery. preprints.org A key element in tissue engineering is the scaffold, a porous 3D structure that supports cell attachment, proliferation, and the formation of new tissue. mdpi.comnih.gov

While this compound itself is not a primary biomaterial, its structural features could be relevant. Biocompatibility and biodegradability are crucial properties for scaffold materials. mdpi.com Materials like cellulose (B213188) acetate have been explored for creating hydrogels and other biomaterial forms. nih.gov Polymers derived from cyclododecyl esters could potentially be investigated for their biocompatibility and mechanical properties for use in non-human clinical applications. For instance, the hydrophobicity imparted by the cyclododecyl group could be tailored to control protein adsorption and cellular interaction on a material's surface. However, extensive research would be required to establish the suitability and safety of such materials for any biological application. mdpi.com

Environmental Fate and Degradation Pathways of Cyclododecyl Acetate

Biodegradation Studies in Environmental Compartments

Biodegradation is a key process determining the ultimate fate of organic compounds in soil and water. It relies on the metabolic capabilities of microorganisms to transform or mineralize substances. For cyclododecyl acetate (B1210297), biodegradation would involve the breakdown of both its cyclic alkane structure and its ester bond. While specific studies on cyclododecyl acetate are limited, research on related compounds such as cycloalkanes and other esters provides a framework for its likely environmental behavior. biorxiv.orgenviro.wiki The rate of degradation is influenced by environmental factors like pH and moisture, with neutral pH conditions generally being most favorable for the biodegradation of polymeric materials in soil. frontiersin.org

The microbial degradation of this compound is predicted to be a multi-step process initiated by two primary enzymatic attacks: one on the ester linkage and another on the cyclododecane (B45066) ring.

First, the hydrolysis of the ester bond, catalyzed by non-specific carboxylesterases, would cleave this compound into cyclododecanol (B158456) and acetic acid. europa.eu These enzymes are ubiquitous in microorganisms and are responsible for the initial breakdown of many ester-containing compounds. europa.eunih.govscilit.com The resulting acetic acid is a simple organic acid that is readily assimilated by a wide range of microbes into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

The degradation of the cyclododecane ring, likely following the hydrolysis of the ester, mirrors the pathways established for other large-ring cycloalkanes like cyclohexane (B81311). biorxiv.orgfrontiersin.org The initial attack on the cycloalkane ring is typically an oxidative process catalyzed by a monooxygenase enzyme. biorxiv.org This introduces a hydroxyl group onto the ring, converting cyclododecanol into a diol. This is often the rate-limiting step in cycloalkane degradation due to the chemical stability of the C-C bonds in the ring. biorxiv.org

Following initial hydroxylation, the degradation pathway likely proceeds through the following steps:

Oxidation: The hydroxylated intermediate (a cyclododecanediol) is further oxidized by dehydrogenases to form a cyclic ketone (a hydroxycyclododecanone), and subsequently to a cyclododecanone (B146445) derivative. biorxiv.orgresearchgate.net

Baeyer-Villiger Oxidation: A key step in the degradation of cyclic ketones is the insertion of an oxygen atom into the ring by a Baeyer-Villiger monooxygenase (BVMO). nih.govscilit.com This enzymatic reaction converts the cyclic ketone into a lactone (a cyclic ester), such as lauryl lactone in the case of cyclododecanone. researchgate.netnih.gov

Lactone Hydrolysis: The resulting lactone is then hydrolyzed by a lactonase or esterase to form a linear, open-chain hydroxy acid (e.g., 12-hydroxylauric acid). nih.gov

Beta-Oxidation: This linear fatty acid is then catabolized through the well-established β-oxidation pathway, progressively shortening the carbon chain to yield acetyl-CoA, which enters central metabolism. biorxiv.orgfrontiersin.org

This sequence of reactions, combining ester hydrolysis with cycloalkane oxidation, ring cleavage, and subsequent fatty acid metabolism, represents the most probable mechanism for the complete mineralization of this compound by microbial communities in soil and water environments. biorxiv.orgfrontiersin.orgnih.gov

Based on the microbial degradation mechanisms described, several intermediate biotransformation products of this compound can be predicted. While direct experimental identification for this specific compound is not available in the reviewed literature, studies on cyclododecanone and other cyclic compounds allow for the confident postulation of its metabolites. nih.gov The primary biotransformation products would result from the sequential enzymatic reactions involved in its breakdown.

The initial hydrolysis would yield Cyclododecanol and Acetic Acid . Subsequent oxidation of the cyclododecanol would lead to Cyclododecanone . Baeyer-Villiger monooxygenase-mediated ring cleavage of cyclododecanone would produce a 13-membered ring lactone, 1-oxa-2-oxotridecane (also known as dodecalactone). Hydrolysis of this lactone would result in the open-chain hydroxy acid, 12-hydroxydodecanoic acid . Further oxidation of this intermediate would lead to the dicarboxylic acid Dodecanedioic acid (DDDA) , which is then amenable to degradation via β-oxidation. nih.gov

A table of probable biotransformation products is provided below.

| Predicted Biotransformation Product | Parent Compound/Precursor | Enzymatic Process | Chemical Formula |

| Cyclododecanol | This compound | Esterase | C₁₂H₂₄O |

| Acetic Acid | This compound | Esterase | C₂H₄O₂ |

| Cyclododecanone | Cyclododecanol | Dehydrogenase | C₁₂H₂₂O |

| Dodecalactone | Cyclododecanone | Baeyer-Villiger Monooxygenase | C₁₂H₂₂O₂ |

| 12-Hydroxydodecanoic Acid | Dodecalactone | Lactonase/Hydrolase | C₁₂H₂₄O₃ |

| Dodecanedioic Acid | 12-Hydroxydodecanoic Acid | Dehydrogenase | C₁₂H₂₂O₄ |

This table is based on established degradation pathways for analogous compounds. nih.gov

Microbial Degradation Mechanisms

Environmental Monitoring and Analytical Methods for Trace Detection

To assess the environmental presence and fate of this compound, robust analytical methods capable of detecting trace concentrations in complex matrices like water, soil, and sediment are necessary. The primary analytical technique for the identification and quantification of semi-volatile organic compounds like long-chain esters is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.netresearchgate.netrjpn.org

The general workflow for analyzing environmental samples for this compound would involve the following steps:

Sample Collection and Preparation: Water samples may be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. Soil and sediment samples typically require solvent extraction, such as Soxhlet or accelerated solvent extraction (ASE), followed by a clean-up step to remove interfering matrix components. mdpi.com

Derivatization (if necessary): While this compound is amenable to direct GC-MS analysis, its degradation products (e.g., cyclododecanol, 12-hydroxydodecanoic acid) often require derivatization (e.g., silylation or methylation) to increase their volatility and thermal stability for GC analysis. nih.gov

GC-MS Analysis: The prepared extract is injected into the GC, where compounds are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.netrjpn.org

Identification and Quantification: Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of an authentic reference standard. Quantification is typically performed using an internal standard and a calibration curve. rjpn.org

A summary of the analytical approach is presented in the table below.

| Analytical Step | Technique | Purpose |

| Extraction (Water) | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Isolate and concentrate this compound from the aqueous matrix. |

| Extraction (Soil/Sediment) | Solvent Extraction (e.g., Soxhlet, ASE) | Extract the compound from the solid matrix. |

| Sample Clean-up | Column Chromatography (e.g., silica (B1680970) gel) | Remove interfering compounds from the extract. mdpi.com |

| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Separate the analyte from other compounds in the extract and provide structural information for identification and quantification. researchgate.netrjpn.org |

| Identification | Comparison of retention time and mass spectrum with a certified reference standard. | Confirm the presence of this compound. rjpn.org |

| Quantification | Internal Standard Calibration | Determine the concentration of this compound in the original sample. |

This table outlines a standard methodology for the trace analysis of semi-volatile organic compounds in environmental samples.

Future Research Directions and Emerging Trends in Cyclododecyl Acetate Chemistry

Development of Novel Stereoselective Synthesis Methods

The synthesis of specific stereoisomers of cyclododecyl acetate (B1210297) is a growing area of interest, driven by the demand for enantiomerically pure compounds in various fields. A significant emerging trend is the use of biocatalysts, particularly lipases, to achieve high stereoselectivity. Lipases can selectively catalyze the acylation or hydrolysis of racemic mixtures, yielding chiral building blocks. mdpi.comnih.gov For instance, research has shown that lipases can preferentially acylate one enantiomer of a racemic alcohol, leaving the other unreacted and thus achieving kinetic resolution. mdpi.com The choice of acylating agent and solvent can dramatically influence the enantioselectivity of these enzymatic reactions. mdpi.com

Future work will likely focus on:

Enzyme Engineering: Modifying lipases and other enzymes, such as cytochrome P450 mono-oxygenases, to enhance their selectivity and efficiency for cyclododecanol (B158456) derivatives. nih.gov

Novel Chiral Auxiliaries: Developing new chiral auxiliaries for asymmetric synthesis, moving beyond tartrate esters to achieve even higher enantiomeric excesses in reactions involving cyclododecane (B45066) frameworks. sigmaaldrich.com

Chemoenzymatic Strategies: Combining enzymatic resolutions with traditional chemical synthesis to create efficient pathways to complex, stereochemically defined macrocyclic structures derived from cyclododecyl acetate. nih.gov

A study on the biocatalytic hydroxylation of this compound demonstrated the formation of trans-7-hydroxythis compound, highlighting the potential for regioselective and stereoselective functionalization. rsc.org The pyrolysis of this compound is also known to produce a mixture of cis- and trans-cyclododecene, and future research could explore methods to control the stereochemical outcome of such elimination reactions. orgsyn.org

Exploration of New Catalytic Systems for Transformations

Developing efficient and selective catalytic systems for the synthesis and transformation of this compound is crucial for its industrial viability. Research is moving towards greener and more atom-economical processes. The synthesis of this compound itself often starts from the catalytic oxidation of cyclododecane to cyclododecanol and cyclododecanone (B146445), followed by esterification. culturalheritage.org

Key emerging trends in this area include:

Advanced Oxidation Catalysts: Investigating novel catalysts for the direct, selective oxidation of cyclododecane's C-H bonds to form precursors for this compound. This includes exploring photocatalytic systems that can enable site-selective functionalization under mild conditions. nih.gov

Biocatalysis with Engineered Enzymes: The use of engineered cytochrome P450 enzymes has shown promise in the selective oxidation of unactivated C-H bonds on the cyclododecane ring. nih.gov These enzymes can be tailored to target specific positions, offering a high degree of control over the transformation.

Homogeneous and Heterogeneous Catalysis: There is ongoing research into various transition metal complexes (e.g., based on Nickel, Cobalt, Iridium) and supported catalysts for reactions like hydrogenation, oxidation, and carbonylation of cyclododecane derivatives. lookchem.comresearchgate.netrsc.org The goal is to develop robust, recyclable catalysts with high activity and selectivity. For example, nickel nanoparticles on a support have been shown to be highly active for the hydrogenation of cyclododecene (B75492). lookchem.com

Advanced Characterization Techniques for In-Situ Studies

To optimize catalytic processes and understand reaction mechanisms involving this compound, researchers are increasingly turning to advanced in-situ and operando characterization techniques. These methods allow for the real-time observation of catalysts and reactants under actual reaction conditions. numberanalytics.commdpi.com

Future directions in this domain involve:

In-Situ Spectroscopy: Techniques like in-situ Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can provide valuable information on the structural evolution of catalysts, the nature of active sites, and the formation of reaction intermediates. numberanalytics.comscribd.comunimi.it For instance, operando Raman spectroscopy can identify active species and phase transitions during a reaction. researchgate.net

Real-Time Reaction Monitoring: Connecting mass spectrometers or gas chromatographs directly to reactor outlets enables the online monitoring of product formation as a function of temperature, pressure, and time. mdpi.comijcs.ro This provides immediate feedback on catalyst performance and selectivity.

Bridging Spectroscopy and Theory: Combining experimental in-situ data with theoretical calculations, such as Density Functional Theory (DFT), will be crucial. eolss.net This synergy allows for the validation of proposed reaction mechanisms and a more profound understanding of the structure-activity relationships that govern the catalytic transformations of this compound and its precursors. eolss.net

Integration into Supramolecular Assemblies or Nanomaterials

The large, flexible, and relatively nonpolar cyclododecyl group is an attractive building block for the construction of novel supramolecular structures and nanomaterials. ncsu.edu Its incorporation can influence self-assembly processes and the final properties of the material.

Emerging trends in this field include:

Host-Guest Chemistry: Utilizing macrocycles like cyclodextrins to encapsulate this compound or its derivatives. This can induce or enhance luminescence, control reactivity, and form the basis for stimulus-responsive materials. nih.govnih.gov

Self-Assembling Systems: Research has shown that cyclododecane derivatives can exhibit unique self-assembly properties, forming ordered structures through non-covalent interactions like hydrogen bonding. researchgate.net The cyclododecyl group can be appended to polymers or other molecules to drive self-assembly into specific nanostructures. ncsu.edu

Functional Nanomaterials: Incorporating this compound or related moieties into nanofibers or nanoparticles is a promising avenue. For example, cellulose (B213188) acetate, a related ester, is used to create nanofibers that can encapsulate other nanoparticles like zinc oxide, leading to functional composites for applications such as filtration membranes. mdpi.com The synthesis of cellulose nanoparticles themselves is also an area of active research. nih.gov These concepts could be extended to materials derived from or containing this compound for specialized applications.

Computational Design for Tailored Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the behavior of molecules like this compound. iaea.org This approach allows for the in-silico design of new catalysts and materials with desired properties before their experimental synthesis.

Future research will heavily rely on:

Mechanism Elucidation: Using DFT to investigate the energetics of proposed reaction mechanisms, such as photocatalytic C-H functionalization or catalytic cycles, to validate experimental hypotheses. nih.govrsc.org

Conformational Analysis: The flexible twelve-membered ring of cyclododecane can adopt multiple conformations, which significantly impacts its reactivity. Computational studies are essential for analyzing the complex conformational landscape of this compound and its derivatives, helping to explain observed stereoselectivities. researchgate.net

Predictive Modeling: Developing computational models to predict the physical and chemical properties of novel this compound derivatives. This can guide the synthesis of molecules with tailored characteristics, such as specific binding affinities for supramolecular systems or optimized performance as fragrance components.

Catalyst Design: Designing more efficient and selective catalysts by modeling the interaction between the substrate and the catalyst's active site. This computational screening can accelerate the discovery of new catalytic systems for the synthesis and transformation of this compound. rsc.org

Q & A

Q. What are the established synthetic routes for cyclododecyl acetate, and what factors influence the choice of reaction conditions?

this compound is typically synthesized via acetylation of cyclododecanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). The choice of reagents and conditions depends on factors such as reaction efficiency, scalability, and purity requirements. For example, acetic anhydride is preferred for its stability, while acetyl chloride may offer faster reaction kinetics. Temperature control (typically 60–100°C) and inert atmospheres are critical to minimize side reactions like ester hydrolysis .

Q. How is this compound characterized spectroscopically, and what benchmarks ensure accurate identification?

Key characterization methods include:

- NMR spectroscopy : H and C NMR spectra provide structural confirmation (e.g., acetate methyl protons at ~2.0 ppm, cyclododecyl backbone resonances).

- IR spectroscopy : Absorption bands for ester carbonyl (~1740 cm) and C-O stretching (~1240 cm).

- GC-MS : Retention time and molecular ion peak (m/z 240 for this compound).

Benchmarks should align with literature data and authentic standards. Discrepancies may arise from impurities or solvent effects, necessitating repeat analyses under controlled conditions .

Q. What are the primary research applications of this compound in organic chemistry?